N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3,5-dichlorobenzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3,5-dichlorobenzenesulfonamide derivatives have shown potential in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibited promising properties as photosensitizers in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antioxidant Activities
Compounds related to this compound have shown antimicrobial and antioxidant properties. Sindhe et al. (2016) synthesized a series of compounds with this structure and found that they exhibited promising antimicrobial activity against various microorganisms and notable antioxidant activities. This highlights their potential in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Antitumor Activity
The derivatives of this compound have been explored for their antitumor activities. For example, Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives and evaluated their in vitro antitumor activity. One compound, in particular, showed remarkable activity and selectivity against non-small cell lung cancer and melanoma cell lines, suggesting its potential as a therapeutic agent in cancer treatment (Sławiński & Brzozowski, 2006).
Enzyme Inhibition and Molecular Docking Studies
These compounds have also been used in enzyme inhibition and molecular docking studies. Alyar et al. (2019) synthesized Schiff bases derived from sulfamethoxazole and evaluated their effects on various enzyme activities. The study revealed significant inhibition of enzymes like cholesterol esterase and tyrosinase, providing insights into their potential therapeutic applications (Alyar et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-3,5-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O2S/c1-14-8-20-22(25-13-27(20)12-16-6-4-3-5-7-16)21(15(14)2)26-30(28,29)19-10-17(23)9-18(24)11-19/h3-11,13,26H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAYUMQEHCGDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)N=CN2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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